molecular formula C13H13ClN4O3 B10941461 2-chloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide

2-chloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B10941461
M. Wt: 308.72 g/mol
InChI Key: DQHYZYYAONJEJX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro group and a pyrazole moiety, which is further substituted with a nitro and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Alkylation: The nitro-substituted pyrazole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The alkylated pyrazole is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-amino-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-chloro-N-[2-(5-carboxy-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide.

Scientific Research Applications

2-chloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and pyrazole moieties may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the nitro group, which may result in different biological activities.

    2-chloro-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the methyl group, which may affect its chemical reactivity and biological properties.

    2-chloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with different substituents on the pyrazole ring.

Uniqueness

The presence of both nitro and methyl groups on the pyrazole ring, along with the chloro-substituted benzamide core, makes This compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

2-chloro-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C13H13ClN4O3/c1-9-8-12(18(20)21)16-17(9)7-6-15-13(19)10-4-2-3-5-11(10)14/h2-5,8H,6-7H2,1H3,(H,15,19)

InChI Key

DQHYZYYAONJEJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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